molecular formula C11H11N3O3S B3021078 Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 34711-92-7

Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3021078
CAS No.: 34711-92-7
M. Wt: 265.29 g/mol
InChI Key: MRVUFRQGWKYVCY-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with additional functional groups such as an ethyl ester, a methylthio group, and a keto group

Mechanism of Action

Target of Action

Pyrimidine derivatives have been shown to have a wide range of biological activities, including acting as inhibitors for camp-phosphodiesterase platelets , and as receptors for tyrosine kinase . They have also been shown to have potential as neuroprotective and anti-neuroinflammatory agents .

Mode of Action

For instance, they can act as inhibitors, blocking the activity of certain enzymes or receptors . In the case of neuroprotection and anti-neuroinflammation, these compounds have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

Pyrimidine derivatives have been shown to affect several biochemical pathways. They can act as an inhibitor for cAMP-phosphodiesterase platelets, support adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthen PGI2 anti-aggregation activity and enhance the biosynthesis of PGI2, and decrease pulmonary hypertension .

Pharmacokinetics

The reduction of ethyl 2-methylthio-(or 2-ethoxy)pyrimidine-5-carboxylate by lialh4 afforded ethyl 2-methylthio- (or 2-ethoxy)-1,6-dihydropyrimidine-5-carboxylate as the main product . This suggests that the compound may undergo metabolic transformations in the body.

Result of Action

Pyrimidine derivatives have been shown to have a wide range of biological activities, including anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent introduction of the methylthio group. The reaction conditions often involve the use of catalysts, such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acids or bases for catalysis. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the keto group results in hydroxyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate include other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-methylsulfanyl-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-3-17-10(16)7-5-12-9-6(8(7)15)4-13-11(14-9)18-2/h4-5H,3H2,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVUFRQGWKYVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=NC(=NC=C2C1=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

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